Ono-LB457

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

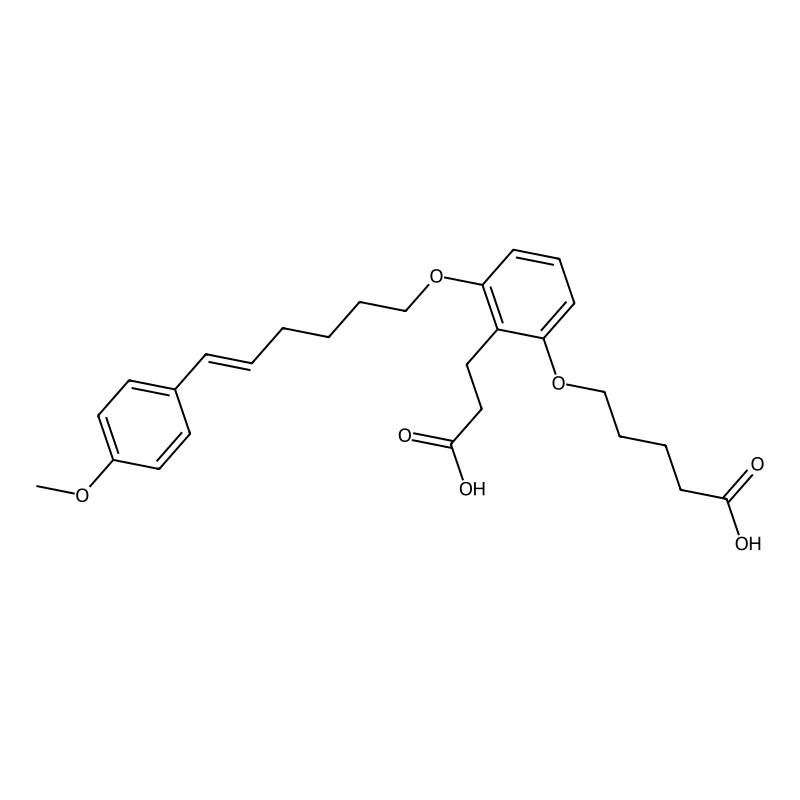

Ono-LB457, scientifically known as 5-[2-(2-carboxyethyl)-3-[6-(4-methoxyphenyl)-(5E)-hexen-1-yloxy]phenoxy]pentanoic acid, is a potent antagonist of the leukotriene B4 receptor. This compound has garnered attention due to its significant anti-inflammatory properties and potential therapeutic applications in treating various inflammatory diseases. It operates by inhibiting the actions of leukotriene B4, a lipid mediator involved in inflammatory responses, thus playing a critical role in modulating immune responses and inflammation .

- Knoevenagel Reaction: This reaction is used to synthesize the intermediate 5-hydroxychroman-2-one from 2,6-dimethoxybenzaldehyde and malonic acid. It involves the condensation of an aldehyde with a carbonyl compound in the presence of a base .

- Wittig Reaction: This method is employed to create the (E)-6-(4-methoxyphenyl)hex-5-en-1-yl-methanesulfonate from 5-bromovaleric acid, which is crucial for constructing the side chain of Ono-LB457 .

- Nucleophilic Substitution: The final formation of Ono-LB457 occurs through nucleophilic substitution where the phenoxide moiety attacks the mesylate derivative, followed by hydrolysis to yield the target compound .

Ono-LB457 exhibits significant biological activity as an antagonist of the leukotriene B4 receptor. Its potency is highlighted by an IC50 value of 0.014 µM, indicating its effectiveness in inhibiting leukotriene B4-induced human neutrophil degranulation and chemotaxis. This makes it a valuable candidate for managing conditions characterized by excessive inflammation, such as asthma and other respiratory diseases .

Uniqueness of Ono-LB457

Ono-LB457 is distinguished by its specific structural features that enhance its binding affinity for the leukotriene B4 receptor compared to other antagonists. Its unique side chain contributes to its high potency and selectivity, making it a promising candidate for further development in anti-inflammatory therapies .

Studies have demonstrated that Ono-LB457 effectively inhibits leukotriene B4-mediated cellular responses, including neutrophil aggregation and chemotaxis. This interaction showcases its potential as a therapeutic agent in conditions where leukotrienes play a significant role in pathophysiology. Further research into its pharmacokinetics and long-term effects is ongoing to fully understand its therapeutic profile .

Ono-LB457, scientifically known as 5-[2-(2-carboxyethyl)-3-[6-(4-methoxyphenyl)-(5E)-hexen-1-yloxy]phenoxy]pentanoic acid, is a compound with the molecular formula C27H34O7 [3]. The structure features a 1,2,3-trisubstituted benzene ring as its central core, with two ether linkages connecting it to alkyl chains [7] [14]. The compound contains two carboxylic acid groups positioned at terminal positions of alkyl chains, one methoxy group, and a trans alkene functionality [3] [15].

The structural arrangement of Ono-LB457 includes specific substitution patterns: the 3-position contains a 6-(4-methoxyphenyl)hex-5-enoxy group, the 2-position features a 2-carboxyethyl group, and the 1-position has a 4-carboxybutoxy group [7] [14]. This particular arrangement contributes to the compound's unique chemical properties and reactivity profile [3].

| Structural Component | Description |

|---|---|

| Core Structure | 1,2,3-trisubstituted benzene ring with two ether linkages and two carboxylic acid-terminated alkyl chains |

| Functional Groups | Two carboxylic acid groups (-COOH), one methoxy group (-OCH3), two ether linkages (-O-), one trans alkene (C=C) |

| IUPAC Name | 5-[2-(2-carboxyethyl)-3-[6-(4-methoxyphenyl)-(5E)-hexen-1-yloxy]phenoxy]pentanoic acid |

| CAS Number | 134578-96-4 |

Physical Properties

Molecular Weight (470.55)

Ono-LB457 has a molecular weight of 470.55 g/mol, which is consistent with its molecular formula C27H34O7 [3] [7]. This molecular weight places it in the medium-sized molecule category, influencing its physical behavior and interactions with biological systems [2] [15].

Solubility Profile

The solubility profile of Ono-LB457 is characterized by good solubility in dimethyl sulfoxide (DMSO), making this solvent suitable for laboratory preparations and analytical procedures [4] [7]. The compound exhibits poor solubility in water due to its hydrophobic regions, particularly the aromatic rings and alkyl chains [7] [15]. This limited water solubility is typical for compounds containing multiple aromatic rings and long alkyl chains [4] [11].

Regarding organic solvents, Ono-LB457 is likely soluble in polar organic solvents such as methanol, ethanol, and chloroform, which can effectively solvate both the polar carboxylic acid groups and the nonpolar aromatic and alkyl portions of the molecule [7] [15].

Melting and Boiling Points

The boiling point of Ono-LB457 has been predicted to be approximately 704.8±60.0 °C at 760 mmHg, which is relatively high due to the compound's molecular weight and the presence of strong intermolecular forces, particularly hydrogen bonding through the carboxylic acid groups [4] [11].

The melting point of Ono-LB457 has not been definitively established in the available literature [11] [13]. This gap in experimental data is not uncommon for specialized research compounds that have not undergone comprehensive physicochemical characterization [4] [7].

Density and Physical State

Ono-LB457 has a predicted density of 1.173±0.06 g/cm³, which is consistent with organic compounds containing aromatic rings and carboxylic acid functionalities [4] [7]. At room temperature, the compound exists as a solid, typically appearing as a white to off-white powder, which is characteristic of similar organic compounds with comparable molecular weights and functional groups [7] [11].

The physical state of Ono-LB457 is influenced by the presence of carboxylic acid groups, which can form hydrogen bonds and increase the melting point, contributing to its solid state at ambient conditions [4] [7].

Stereochemistry and Conformation

Ono-LB457 exhibits specific stereochemical features, most notably the E (trans) configuration at the C5-C6 double bond in the hexenyl chain [3] [15]. This trans configuration is critical for the compound's structural integrity and influences its three-dimensional arrangement [7] [19].

The molecule does not contain any chiral centers, which simplifies its stereochemical profile compared to compounds with multiple stereogenic centers [15] [19]. However, the compound possesses a high degree of conformational flexibility due to the presence of multiple single bonds in the alkyl chains, allowing it to adopt various conformations in solution [7] [19].

The preferred conformations of Ono-LB457 are likely those that minimize steric interactions between the bulky aromatic groups and optimize the spatial arrangement of the functional groups [15] [19]. The orientation of the carboxylic acid groups may be influenced by intramolecular hydrogen bonding, potentially affecting the overall molecular conformation [7] [19].

| Stereochemical Aspect | Description |

|---|---|

| Double Bond Configuration | E (trans) configuration at the C5-C6 double bond in the hexenyl chain |

| Stereogenic Centers | None present in the molecule |

| Conformational Flexibility | High degree due to multiple single bonds in alkyl chains |

| Preferred Conformations | Those minimizing steric interactions between aromatic groups |

Spectroscopic Characterization

NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural features of Ono-LB457 [6] [17]. The proton (¹H) NMR spectrum of Ono-LB457 would be expected to display several characteristic signals:

- Aromatic protons appear as multiplets in the region of δ 6.5-7.5 ppm, corresponding to the protons on the central benzene ring and the 4-methoxyphenyl group [6] [17].

- The methoxy group protons typically present as a singlet at approximately δ 3.8 ppm [6] [17].

- Olefinic protons from the trans double bond manifest as multiplets in the region of δ 5.5-6.5 ppm [6] [17].

- Carboxylic acid protons generally appear as broad singlets at δ 10-12 ppm, though these signals can be variable depending on concentration and solvent effects [6] [17].

- Methylene protons from the various alkyl chains produce multiple signals in the range of δ 1.5-4.0 ppm, with specific chemical shifts depending on their proximity to electronegative atoms or unsaturated systems [6] [17].

Carbon-13 (¹³C) NMR spectroscopy would reveal additional structural information:

- Carbonyl carbons from the carboxylic acid groups would appear at δ 170-180 ppm [6] [17].

- Aromatic carbons would generate signals in the region of δ 110-160 ppm [6] [17].

- The methoxy carbon would typically show a signal at approximately δ 55 ppm [6] [17].

- Olefinic carbons would produce signals at δ 120-140 ppm [6] [17].

- Methylene carbons from the alkyl chains would appear at δ 20-45 ppm, with specific shifts influenced by neighboring functional groups [6] [17].

Mass Spectrometry Profile

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of Ono-LB457 [9] [11]. The mass spectrum would be expected to show:

- A molecular ion peak [M]⁺ at m/z 470.2305, corresponding to the exact mass of Ono-LB457 [3] [9].

- Fragment ions resulting from cleavage at the ether linkages, which are common fragmentation points in similar structures [9] [11].

- Peaks corresponding to the loss of carboxylic acid groups (-COOH), potentially resulting in fragments at m/z 425 and 380 [9] [11].

- A characteristic fragmentation pattern of the 4-methoxyphenyl group, which could serve as a diagnostic feature for identifying the compound [9] [11].

These mass spectrometric features provide valuable confirmation of the molecular structure and can be used for identification and purity assessment of Ono-LB457 [3] [9].

Infrared Spectroscopic Properties

Infrared (IR) spectroscopy reveals the functional group composition of Ono-LB457 through characteristic absorption bands [10] [12]:

- O-H stretching from the carboxylic acid groups appears as a broad band at 3200-2800 cm⁻¹, often overlapping with C-H stretching bands [10] [12].

- C=O stretching from the carboxylic acid groups produces a strong band at 1700-1730 cm⁻¹ [10] [12].

- C-O stretching from the ether linkages generates bands at 1050-1150 cm⁻¹ [10] [12].

- C=C stretching from the aromatic rings appears as bands at 1450-1600 cm⁻¹ [10] [12].

- C=C stretching from the alkene functionality produces a band at 1620-1680 cm⁻¹ [10] [12].

- C-H stretching from both aromatic and aliphatic portions of the molecule appears as bands at 2800-3100 cm⁻¹ [10] [12].